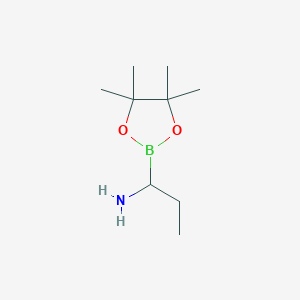![molecular formula C13H4Cl2F6O B14074888 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is a complex organic compound characterized by multiple halogen substitutions on a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These substitutions impart distinct physical and chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 1,3-dichloro-5-fluorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
化学反応の分析
Types of Reactions
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the halogenated benzene ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
作用機序
The mechanism by which 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms can influence its binding affinity and specificity towards various molecular targets. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4,5-Dichloro-2,2-difluoro-1,3-dioxole
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
Uniqueness
1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is unique due to the specific arrangement and combination of halogen atoms and functional groups. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
特性
分子式 |
C13H4Cl2F6O |
|---|---|
分子量 |
361.06 g/mol |
IUPAC名 |
1,3-dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene |
InChI |
InChI=1S/C13H4Cl2F6O/c14-7-3-6(16)4-8(15)11(7)22-12-9(17)1-5(2-10(12)18)13(19,20)21/h1-4H |
InChIキー |
QSOXNAJDDFQOAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)F)Cl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


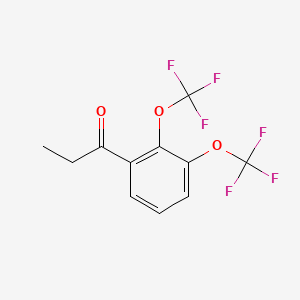

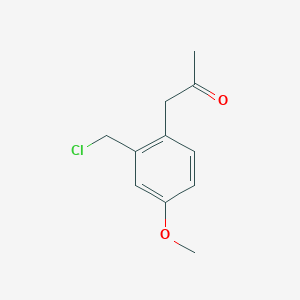
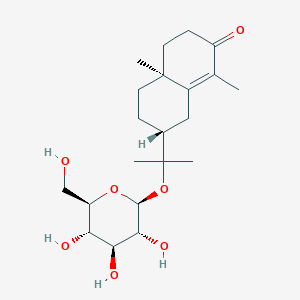
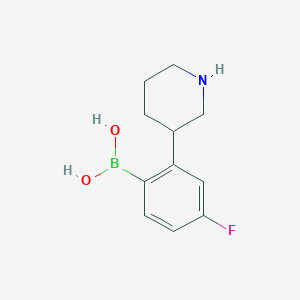
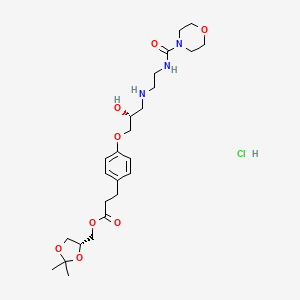
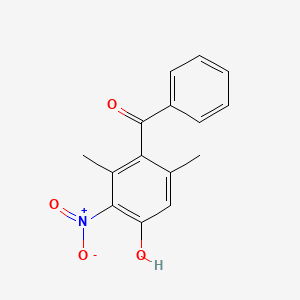
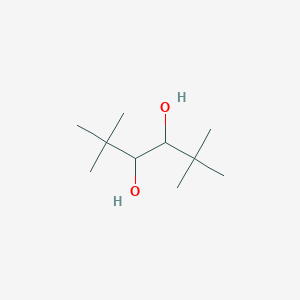
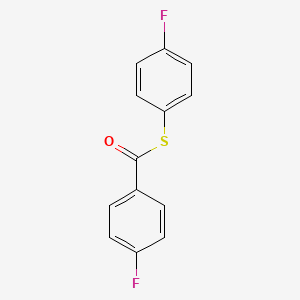
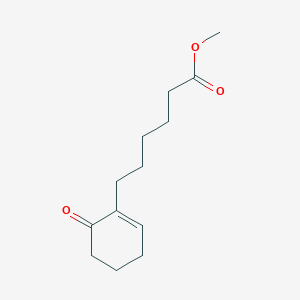
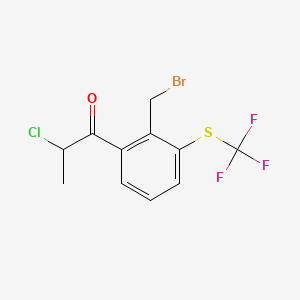
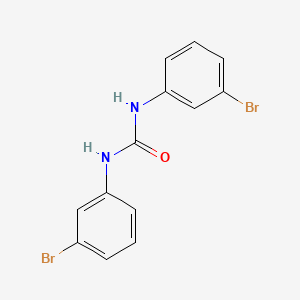
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
